3-Formyl-2-methoxybenzoic acid
Description
Structural Context and Aromatic Framework of Substituted Benzoic Acids
Substituted benzoic acids form a cornerstone of organic chemistry, with their aromatic ring providing a stable yet reactive platform for a wide array of chemical transformations. The specific placement of substituents on the benzoic acid core profoundly influences the molecule's electronic properties, reactivity, and three-dimensional shape.
In the case of 3-Formyl-2-methoxybenzoic acid, the electron-withdrawing nature of the formyl and carboxylic acid groups, combined with the electron-donating effect of the methoxy (B1213986) group, creates a unique electronic environment on the aromatic ring. This electronic interplay governs the regioselectivity of further chemical modifications and is a key determinant of the compound's reactivity. The formyl group, in particular, acts as an electrophilic site, facilitating a variety of transformations.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1289170-62-2 |
| Molecular Formula | C9H8O4 |
| Molecular Weight | 180.16 g/mol |
| IUPAC Name | This compound |
This data is compiled from publicly available chemical databases. bldpharm.combldpharm.com
Significance as a Versatile Building Block in Complex Molecular Architectures
The true power of this compound lies in its role as a versatile building block in the construction of more intricate molecules. The presence of three distinct functional groups—aldehyde, ether, and carboxylic acid—allows for a stepwise and controlled series of reactions, making it an ideal starting material for the synthesis of a diverse range of compounds, including pharmaceuticals and specialty chemicals.
The aldehyde functional group can readily undergo a variety of chemical reactions. For instance, it can be oxidized to a carboxylic acid or reduced to an alcohol. Furthermore, the aromatic ring can be subjected to electrophilic substitution reactions, such as nitration and halogenation, to introduce additional functionalities.
A notable application is in the synthesis of heterocyclic compounds. For example, it has been used in condensation reactions with compounds like thiocarbohydrazide (B147625) to form triazole derivatives, which are of interest in medicinal chemistry. rsc.orgnih.gov This highlights the compound's utility in creating novel molecular scaffolds with potential biological activity. rsc.orgnih.gov
Overview of Current Research Trajectories and Future Directions
Current research involving this compound and its derivatives is multifaceted. In medicinal chemistry, it serves as a precursor for the development of new therapeutic agents. The ability to modify its structure allows for the fine-tuning of biological activity.
The field of materials science is also exploring the potential of this compound. Its rigid aromatic structure and reactive functional groups make it a candidate for the synthesis of novel polymers and other advanced materials.
Looking ahead, the development of more efficient and environmentally friendly synthetic methods for this compound and its derivatives is a key area of focus. This includes the exploration of greener solvents and catalytic systems to minimize waste and environmental impact. The continued investigation into its reactivity and application in the synthesis of complex, biologically active molecules promises to be a fruitful area of research for years to come. rsc.orgnih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-formyl-2-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c1-13-8-6(5-10)3-2-4-7(8)9(11)12/h2-5H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBSAMWVRKAEQLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1C(=O)O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Formyl 2 Methoxybenzoic Acid
Conventional Synthetic Routes and Strategies
Conventional methods for the synthesis of 3-Formyl-2-methoxybenzoic acid typically rely on multi-step sequences involving the introduction and manipulation of functional groups on a pre-existing benzene (B151609) ring. These strategies often involve classical organic reactions to build the desired substitution pattern.
Multi-Step Organic Synthesis Approaches
Multi-step synthesis provides a logical, albeit sometimes lengthy, approach to constructing this compound from simpler, readily available starting materials. The sequence of reactions is crucial to ensure the correct regiochemical outcome, as the directing effects of the substituents play a key role in the introduction of subsequent functional groups. A plausible multi-step synthesis could involve the sequential introduction of the methoxy (B1213986), carboxyl, and formyl groups onto a benzene ring, carefully considering the ortho-, para-, or meta-directing influence of the existing substituents at each stage.
Precursor-Based Synthesis Pathways
A more direct conventional approach involves the functional group modification of a precursor that already contains the core aromatic structure with some of the required substituents. A key precursor for this compound is 2-methoxy-3-methylbenzoic acid. The synthesis of this precursor can be achieved starting from 3-methylsalicylic acid, where the hydroxyl group is methylated using a reagent like methyl iodide in the presence of a base.
Once 2-methoxy-3-methylbenzoic acid is obtained, the crucial step is the selective oxidation of the methyl group to a formyl group. Various oxidizing agents can be employed for this transformation. This precursor-based strategy offers a more convergent route to the target molecule.
Another set of precursor-based pathways involves electrophilic formylation of 2-methoxybenzoic acid. Classical formylation reactions such as the Vilsmeier-Haack or the Duff reaction are potential methods, although their application to 2-methoxybenzoic acid to achieve formylation at the C-3 position would need to overcome regioselectivity challenges. The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically generated from DMF and phosphorus oxychloride, to formylate electron-rich aromatic rings. researchgate.netnih.govchemicalbook.com The Duff reaction employs hexamine as the formylating agent and is generally effective for the ortho-formylation of phenols. wikipedia.org The directing influence of the methoxy and carboxyl groups on the aromatic ring would be a critical factor in determining the success and regioselectivity of these reactions.
Directed Ortho-Metalation (DoM) Strategies for Regioselective Functionalization
Directed Ortho-Metalation (DoM) has emerged as a powerful and highly regioselective strategy for the functionalization of substituted aromatic compounds. This technique utilizes the ability of certain functional groups, known as directing metalation groups (DMGs), to direct a strong base to deprotonate a specific ortho-position, creating a stabilized organometallic intermediate that can then react with an electrophile.
Deprotonation Regioselectivity and Organolithium Base Dependency
In the context of synthesizing substituted 2-methoxybenzoic acids, the carboxylate and methoxy groups can both act as directing metalation groups. The choice of organolithium base has been shown to be a critical factor in controlling the regioselectivity of the deprotonation. Research has demonstrated that the treatment of unprotected 2-methoxybenzoic acid with different organolithium bases leads to a reversal of regioselectivity.
Specifically, when unprotected 2-methoxybenzoic acid is treated with sec-butyllithium (B1581126) (s-BuLi) in the presence of N,N,N´,N´-tetramethylethylenediamine (TMEDA) at low temperatures (-78 °C), deprotonation occurs exclusively at the position ortho to the carboxylate group (C-3). This high regioselectivity is attributed to the strong directing effect of the in situ formed lithium carboxylate.
Conversely, a reversal of this regioselectivity is observed when the acid is treated with a combination of n-butyllithium (n-BuLi) and potassium tert-butoxide (t-BuOK). This reagent system favors deprotonation at the position ortho to the methoxy group (C-6). This dependency of regioselectivity on the choice of the organolithium base provides a versatile tool for the targeted synthesis of different isomers.
Influence of Carboxylate and Methoxy Directing Groups on Synthetic Outcome
The synthetic outcome in the Directed Ortho-Metalation of 2-methoxybenzoic acid is a direct consequence of the interplay between the directing strengths of the carboxylate and methoxy groups, and their interaction with the chosen base. The carboxylate group, when converted to its lithium salt, is a powerful directing group, leading to lithiation at the adjacent C-3 position. This allows for the introduction of a formyl group at this position by quenching the lithiated intermediate with a suitable formylating agent, such as N,N-dimethylformamide (DMF).
The methoxy group also directs lithiation to its ortho positions (C-3 and C-6). The observed regioselectivity with different bases suggests that the kinetic and thermodynamic acidity of the protons at C-3 and C-6 are influenced by the nature of the organolithium reagent and any additives. The ability to selectively functionalize either the C-3 or C-6 position by simply changing the lithiating agent highlights the synthetic utility of the DoM strategy for accessing contiguously substituted 2-methoxybenzoic acid derivatives that are often difficult to prepare by conventional means.
The following table summarizes the regioselective deprotonation of 2-methoxybenzoic acid based on the organolithium base used:
| Organolithium Base/Conditions | Position of Deprotonation |
| s-BuLi/TMEDA, -78 °C | C-3 (ortho to carboxylate) |
| n-BuLi/t-BuOK | C-6 (ortho to methoxy) |
Catalytic Approaches in the Synthesis of this compound
Modern synthetic chemistry is increasingly focused on the development of catalytic methods to improve efficiency, reduce waste, and enable novel transformations. While specific catalytic methods for the direct synthesis of this compound are not extensively reported, emerging trends in C-H activation and carbonylation offer potential avenues for future development.
Transition metal-catalyzed C-H activation is a powerful strategy for the direct functionalization of otherwise unreactive C-H bonds. Iridium-catalyzed reactions, for instance, have been developed for the ortho-C-H functionalization of benzoic acids. researchgate.netnih.govnih.gov In these systems, the carboxylic acid group acts as a directing group, guiding the catalyst to a specific C-H bond. While methylation and amination of benzoic acids have been demonstrated using this approach, the development of a catalytic C-H formylation would represent a significant advancement. Such a method could potentially allow for the direct conversion of 2-methoxybenzoic acid to this compound with high regioselectivity and atom economy.
Another potential catalytic strategy is the carbonylation of a suitable precursor. For example, a palladium-catalyzed carbonylation of a 2-methoxy-3-halobenzoic acid derivative could introduce the formyl group. These reactions typically employ carbon monoxide or a CO surrogate and can be highly efficient. The development of such a catalytic route would be contingent on the availability of the halogenated precursor and the optimization of the catalytic system to achieve high yields and selectivity.
While dedicated catalytic systems for the synthesis of this compound are still an area for research and development, the principles of modern catalysis, particularly in C-H functionalization and carbonylation, provide a strong foundation for the future design of efficient and elegant synthetic routes to this molecule.
Optimization of Reaction Conditions and Yield Enhancement
The optimization of any chemical synthesis is a multifactorial process aimed at maximizing the yield and purity of the desired product while minimizing reaction times and the consumption of resources. For the synthesis of this compound, a substituted aromatic aldehyde and carboxylic acid, key parameters for optimization would include temperature, solvent selection, and the stoichiometry of the reagents.
Temperature, Solvent, and Reagent Stoichiometry Effects
The interplay of temperature, solvent, and reagent stoichiometry is critical in directing the outcome of the synthesis of this compound. The solubility of reactants and the stability of intermediates are significantly influenced by the choice of solvent. For instance, the solubility of related compounds like 4-methoxybenzoic acid has been shown to increase with temperature in various solvents. This suggests that for the synthesis of this compound, a solvent that effectively dissolves the starting materials at the optimal reaction temperature would be essential for achieving a homogenous reaction mixture and improving reaction rates.
Temperature control is paramount as it directly affects the rate of reaction. Higher temperatures can accelerate the reaction, but may also lead to the formation of undesired byproducts or decomposition of the product. The thermal stability of both the starting materials and the product must be considered when determining the optimal temperature range.
Reagent stoichiometry, the molar ratio of the reactants, is a fundamental aspect of reaction optimization. An excess of one reagent may be used to drive the reaction to completion, but this can also lead to purification challenges and increased waste. Careful adjustment of the stoichiometric ratios is necessary to achieve high conversion of the limiting reactant while minimizing the formation of impurities.
Table 1: Key Parameters for Optimization of this compound Synthesis
| Parameter | Effect on Reaction | Considerations for Optimization |
| Temperature | Influences reaction rate and selectivity. | Balance between reaction speed and prevention of side reactions or decomposition. |
| Solvent | Affects solubility of reactants and intermediates, and can influence reaction pathways. | Selection of a solvent that provides good solubility for all reactants and is compatible with the reaction conditions. |
| Reagent Stoichiometry | Determines the theoretical yield and can impact reaction equilibrium and selectivity. | Precise control of molar ratios to maximize product formation and minimize unreacted starting materials and byproducts. |
Process Efficiency, Selectivity, and Scalability Considerations
Process efficiency in chemical synthesis is often evaluated by metrics such as yield, atom economy, and E-factor. Achieving high selectivity for the desired product, this compound, is crucial to minimize the formation of isomers or other byproducts, which simplifies purification and reduces waste.
The scalability of a synthetic process refers to its ability to be successfully implemented on a larger, industrial scale. A scalable process should be robust, reproducible, and economically viable. For the synthesis of this compound, considerations for scalability would include the availability and cost of starting materials, the safety of the reaction conditions, and the ease of product isolation and purification. While specific industrial production methods for this compound are not detailed in available research, a novel synthesis for bosutinib (B1684425) starting from the related 3-methoxy-4-hydroxybenzoic acid highlights that cost-effective starting materials and higher yields are key for industrial viability.
Green Chemistry Principles Applied to this compound Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.commdpi.comresearchgate.net Applying these principles to the synthesis of this compound would involve several key strategies.
One of the primary goals of green chemistry is waste prevention. researchgate.net This can be achieved by designing synthetic routes with high atom economy, where the maximum proportion of atoms from the reactants is incorporated into the final product. The use of catalytic reagents over stoichiometric ones is another important principle, as catalysts can be used in small amounts and often recycled, reducing waste. researchgate.net
The selection of safer solvents is a critical aspect of green chemistry. Ideally, reactions should be conducted in environmentally benign solvents, such as water or ethanol, or even in solvent-free conditions. For instance, research on the synthesis of benzoic acid derivatives has explored using water as a solvent to create a more sustainable process.
Energy efficiency is another cornerstone of green chemistry. mdpi.com Conducting reactions at ambient temperature and pressure whenever possible can significantly reduce energy consumption. Furthermore, the use of renewable feedstocks as starting materials is encouraged to move away from reliance on finite petrochemical resources. rsc.org Research into the sustainable production of active pharmaceutical ingredients from lignin-based benzoic acid derivatives exemplifies this approach. rsc.org
By integrating these green chemistry principles, the synthesis of this compound could be designed to be more environmentally friendly, safer, and more efficient.
Chemical Reactivity and Transformation Mechanisms of 3 Formyl 2 Methoxybenzoic Acid
Reactions Involving the Formyl Moiety
The formyl group is characterized by a polarized carbon-oxygen double bond, which makes the carbon atom electrophilic and susceptible to nucleophilic attack. It can also undergo oxidation and reduction.
The formyl group of 3-Formyl-2-methoxybenzoic acid can be readily oxidized to a carboxyl group, yielding 2-methoxy-1,3-benzenedicarboxylic acid. This transformation is a common reaction for aldehydes and can be achieved using a variety of oxidizing agents. The general mechanism involves the hydration of the aldehyde to a geminal diol, which is then oxidized to the carboxylic acid.
Common laboratory reagents for this oxidation include:
Potassium permanganate (B83412) (KMnO₄) in alkaline or acidic conditions.
Potassium dichromate (K₂Cr₂O₇) in an acidic medium.
Chromium trioxide (CrO₃) in aqueous sulfuric acid (Jones reagent).
Tollens' reagent ([Ag(NH₃)₂]⁺), which provides a mild oxidation pathway.
Molecular oxygen or air, often in the presence of transition metal catalysts. researchgate.netresearchgate.net
The choice of oxidant and reaction conditions is crucial to ensure high selectivity and yield, avoiding potential side reactions such as the degradation of the aromatic ring under harsh conditions.
Table 1: Oxidation of this compound
| Oxidizing Agent | Product | Conditions |
|---|---|---|
| Potassium Permanganate (KMnO₄) | 2-Methoxy-1,3-benzenedicarboxylic acid | Basic, followed by acidification |
| Potassium Dichromate (K₂Cr₂O₇) | 2-Methoxy-1,3-benzenedicarboxylic acid | Acidic (e.g., H₂SO₄) |
The formyl group can be reduced to a primary alcohol (hydroxymethyl group) or, under more vigorous conditions, to a methyl group (alkane).
Reduction to Alcohol: The most common method for reducing an aldehyde to a primary alcohol is through the use of hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent that readily reduces aldehydes without affecting the carboxylic acid group. cas.cn Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent that would reduce both the formyl and the carboxylic acid groups.
The reaction with NaBH₄ proceeds via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon of the formyl group, forming a tetrahedral alkoxide intermediate. Subsequent protonation by a protic solvent (like methanol (B129727) or water) yields the corresponding primary alcohol, 3-(hydroxymethyl)-2-methoxybenzoic acid. cas.cn
Reduction to Alkane: Complete reduction of the formyl group to a methyl group requires harsher reaction conditions. Classic methods include:
Clemmensen Reduction: This method uses zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid. However, the strongly acidic conditions may not be suitable for all substrates.
Wolff-Kishner Reduction: This reaction involves the formation of a hydrazone intermediate by reacting the aldehyde with hydrazine (B178648) (N₂H₄), followed by heating with a strong base like potassium hydroxide (B78521) (KOH) in a high-boiling solvent such as ethylene (B1197577) glycol.
These methods would convert this compound to 2-methoxy-3-methylbenzoic acid.
Table 2: Reduction of the Formyl Group
| Reagent(s) | Product | Notes |
|---|---|---|
| Sodium Borohydride (NaBH₄) | 3-(Hydroxymethyl)-2-methoxybenzoic acid | Selective for the formyl group |
| Lithium Aluminum Hydride (LiAlH₄) | 2-Methoxy-3-(hydroxymethyl)benzyl alcohol | Reduces both formyl and carboxyl groups |
| Zinc Amalgam (Zn(Hg)), HCl | 2-Methoxy-3-methylbenzoic acid | Clemmensen Reduction (harsh acid) |
The electrophilic carbon of the formyl group is a prime target for nucleophiles. A prominent example is the condensation reaction with primary amines to form Schiff bases (or imines). This reaction typically occurs under mild acidic catalysis. nih.govnih.gov The mechanism involves the initial nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the characteristic carbon-nitrogen double bond (C=N) of the imine. core.ac.ukimist.maresearchgate.net
The reaction of this compound with a primary amine (R-NH₂) would yield a Schiff base where the formyl group is converted to an imine moiety (-CH=N-R). This reaction is widely used in the synthesis of intermediates for various applications. core.ac.uk
Table 3: Schiff Base Formation with Primary Amines
| Amine Reactant (R-NH₂) | Product Name |
|---|---|
| Aniline | 2-Methoxy-3-(((phenyl)imino)methyl)benzoic acid |
| p-Aminobenzoic acid | 2-Methoxy-3-(((4-carboxyphenyl)imino)methyl)benzoic acid |
Reactivity of the Carboxylic Acid Group
The carboxylic acid group (-COOH) is acidic and can undergo reactions such as deprotonation, esterification, amidation, and decarboxylation.
Esterification: The carboxylic acid group can be converted into an ester through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. masterorganicchemistry.com The reaction is an equilibrium process where protonation of the carbonyl oxygen of the carboxylic acid enhances its electrophilicity, allowing for nucleophilic attack by the alcohol. Subsequent elimination of water yields the ester. masterorganicchemistry.com
For a substrate like this compound, care must be taken as the formyl group can be sensitive to harsh acidic conditions. Milder methods, such as reaction with diazomethane (B1218177) to form a methyl ester, or using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or carbonyldiimidazole (CDI), can be employed to avoid side reactions. researchgate.net
Amidation: Similar to esterification, the carboxylic acid can be converted to an amide. This typically requires activating the carboxyl group first, as direct reaction with an amine is generally slow. The carboxyl group is often converted to a more reactive derivative, such as an acyl chloride (using thionyl chloride, SOCl₂) or an activated ester. However, strong reagents like thionyl chloride might react with the formyl group. researchgate.net A more common approach is the use of peptide coupling reagents (e.g., DCC, HATU) which facilitate the reaction between the carboxylic acid and an amine under milder conditions.
Decarboxylation is the removal of the carboxyl group as carbon dioxide (CO₂). For aromatic carboxylic acids, this reaction is generally difficult and requires high temperatures or specific catalytic systems. The presence of electron-donating groups, such as the methoxy (B1213986) group, can influence the reaction, but the conditions remain demanding. nist.gov
Recent research has shown that decarboxylation of substituted benzoic acids can be achieved using specialized catalysts. For instance, bimetallic nanoparticles (e.g., Fe-Ru) on supported ionic liquid phases have been used for the catalytic decarboxylation of various aromatic acids. nih.govacs.org These reactions often proceed under a hydrogen atmosphere. acs.orgrwth-aachen.de In some cases, the reaction can be part of a tandem process; for example, a catalyst might facilitate both the reduction of a formyl group and the decarboxylation of the acid. acs.org The mechanism often involves the coordination of the carboxylate to the metal catalyst, followed by C-C bond cleavage.
Aromatic Ring Functionalization and Substitution Reactions of this compound
The reactivity of the aromatic core of this compound is governed by the interplay of the electronic effects of its three substituents: the formyl group (-CHO), the methoxy group (-OCH3), and the carboxylic acid group (-COOH). These groups influence the electron density of the benzene (B151609) ring and direct the regioselectivity of substitution reactions.
Electrophilic Aromatic Substitution Potentials
Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. The directing effects of the existing substituents determine the position of the incoming electrophile.
Directing Effects of Substituents:
Methoxy group (-OCH3): This is an activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. youtube.com
Formyl group (-CHO): This is a deactivating group and a meta-director because it withdraws electron density from the ring through both inductive and resonance effects.
Carboxylic acid group (-COOH): Similar to the formyl group, the carboxylic acid group is deactivating and a meta-director. quora.comdoubtnut.comsarthaks.cominfinitylearn.com
Regioselectivity:
The positions on the benzene ring of this compound are numbered starting from the carbon bearing the carboxylic acid group as C1. The methoxy group is at C2 and the formyl group is at C3. The available positions for substitution are C4, C5, and C6.
The powerful ortho, para-directing influence of the methoxy group would favor substitution at the C4 (ortho) and C6 (para) positions. However, the C2 position is already substituted. The deactivating and meta-directing formyl and carboxylic acid groups would direct incoming electrophiles to the C5 position, which is meta to both.
Predicted Reactivity Order for Electrophilic Attack:
Based on the combined electronic effects, the predicted order of reactivity for the available positions would be influenced by the balance between the activating and deactivating groups. While a definitive prediction without experimental data is difficult, the C6 position is a likely candidate for substitution due to the strong para-directing effect of the methoxy group and potentially less steric hindrance compared to the C4 position. The C5 position is also a possibility due to the meta-directing influence of two deactivating groups.
Below is a table summarizing the directing effects of the substituents on this compound.
| Substituent | Position | Electronic Effect | Directing Influence |
| -COOH | C1 | Deactivating | meta |
| -OCH3 | C2 | Activating | ortho, para |
| -CHO | C3 | Deactivating | meta |
Nucleophilic Substitution Considerations on the Aromatic Core
Nucleophilic aromatic substitution (SNA) is a reaction in which a nucleophile displaces a leaving group from an aromatic ring. This type of reaction is generally less common than electrophilic substitution for benzene derivatives unless the ring is activated by strong electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.comchemistrysteps.com
The aromatic ring of this compound is rendered electron-deficient by the presence of two electron-withdrawing groups: the formyl and the carboxylic acid groups. This electron deficiency makes the ring more susceptible to nucleophilic attack. For a nucleophilic substitution to occur, a good leaving group, such as a halide, would need to be present on the ring.
Should a derivative of this compound with a suitable leaving group at one of the ring positions be considered, the rate of nucleophilic aromatic substitution would be enhanced by the electron-withdrawing nature of the formyl and carboxyl groups. masterorganicchemistry.com These groups would stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. The positions ortho and para to the electron-withdrawing groups are particularly activated towards nucleophilic attack.
Mechanistic Investigations of Key Transformations
Detailed mechanistic studies, including kinetic analysis and the characterization of transition states and intermediates, are crucial for a comprehensive understanding of the reactivity of this compound. However, specific experimental data for this compound is limited in the available literature. The following sections outline the general principles and methodologies that would be applied in such investigations.
Kinetic Studies of Reaction Rates and Pathways
Kinetic studies are essential for determining the rate of a chemical reaction and understanding its mechanism. For transformations involving this compound, kinetic experiments would involve monitoring the concentration of reactants and products over time under various conditions.
Methodologies for Kinetic Studies:
Techniques such as UV-Vis spectroscopy, NMR spectroscopy, and chromatography (HPLC, GC) could be employed to follow the progress of a reaction. By systematically varying parameters like temperature, concentration of reactants, and catalyst loading, the rate law and activation parameters (activation energy, pre-exponential factor) for the reaction can be determined.
For instance, in an electrophilic substitution reaction, the rate of disappearance of the starting material or the appearance of the product could be measured. The order of the reaction with respect to the electrophile and the aromatic substrate would provide insights into the rate-determining step of the mechanism.
Elucidation of Reaction Transition States and Intermediates
The elucidation of transition states and intermediates is fundamental to understanding the reaction mechanism at a molecular level.
Computational Approaches:
In the absence of direct experimental observation, computational chemistry provides powerful tools for investigating reaction mechanisms. nih.gov Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to model the potential energy surface of a reaction. These calculations can identify the structures and energies of reactants, products, intermediates, and, most importantly, transition states. acs.org
For the electrophilic substitution of this compound, computational models could be used to:
Calculate the activation energies for the attack of an electrophile at the different available positions (C4, C5, and C6).
Determine the geometries of the corresponding transition states.
Analyze the stability of the sigma-complex (arenium ion) intermediates.
Such computational studies would provide a theoretical basis for predicting the regioselectivity of the reaction.
Spectroscopic Identification of Intermediates:
In some cases, reactive intermediates can be observed and characterized using spectroscopic techniques under specific conditions (e.g., at low temperatures). For nucleophilic aromatic substitution, the Meisenheimer complex is a key intermediate that can sometimes be isolated and studied.
While there are no specific reports on the isolation of intermediates for reactions of this compound, the general principles of identifying such species would apply.
Applications of 3 Formyl 2 Methoxybenzoic Acid in Advanced Organic Synthesis
Role as a Versatile Synthetic Building Block
The dual reactivity of 3-Formyl-2-methoxybenzoic acid, stemming from its aldehyde and carboxylic acid moieties, establishes it as a potent intermediate in synthetic chemistry. These groups can react independently or in concert, enabling the streamlined synthesis of complex structures, often through cascade or multicomponent reactions that enhance synthetic efficiency.
The ortho-relationship of the formyl and carboxylic acid groups in derivatives like this compound is particularly well-suited for the synthesis of fused heterocyclic systems.
Phthalides (Isobenzofuranones): The core structure of this compound is analogous to 2-formylbenzoic acid, a well-established precursor for phthalide synthesis. The reaction typically proceeds via an initial aldol-type condensation or a related carbon-carbon bond-forming reaction at the formyl group, followed by an intramolecular cyclization and lactonization involving the carboxylic acid. Multicomponent reactions (MCRs) utilizing 2-formylbenzoic acid, an amine, and a third component (such as an alkyne or a silyl enol ether) have been developed to produce highly substituted isoindolinones, a class of γ-lactams that includes the phthalide skeleton beilstein-journals.org. For instance, a three-component reaction between 2-formylbenzoic acid, an amine, and a fluorinated silyl ether, catalyzed by indium, yields 3-difluoroalkylisoindolinone derivatives beilstein-journals.org. The presence of the 2-methoxy group in this compound is expected to influence the electronic properties and reactivity of the aromatic ring, potentially modulating the efficiency and selectivity of such cyclizations.
Quinazolinones: While direct synthesis from this compound is not widely documented, its structural motifs are relevant to advanced strategies for quinazolinone synthesis. For example, multicomponent reactions have been employed to construct complex fused quinazolinone systems. A notable example involves the reaction of 2-formylbenzoic acid with amines and isatoic anhydrides, catalyzed by montmorillonite K10, to yield isoindoloquinazolinone derivatives beilstein-journals.org. This demonstrates the utility of the ortho-formylbenzoic acid scaffold in building the quinazolinone core as part of a larger, fused heterocyclic framework. Such a strategy could foreseeably be adapted to this compound to access novel, substituted isoindoloquinazolinones.
The bifunctional nature of this compound, possessing two distinct reactive handles, makes it a potential candidate for use as a linker or building block in the synthesis of macrocycles. The aldehyde and carboxylic acid groups can be selectively addressed to form connections with other molecules, leading to the formation of large ring structures. However, specific examples detailing the incorporation of this compound into macrocyclic systems are not extensively reported in the scientific literature.
Precursor in Natural Product Total Synthesis
The structural framework of this compound is present in or can be used to construct portions of complex natural products and their analogs. Its utility has been demonstrated in the synthesis of molecules with significant biological relevance.
A key strategy for incorporating the this compound core into larger molecules is through metal-catalyzed cross-coupling reactions. The Ullmann condensation, a copper-catalyzed reaction to form carbon-oxygen or carbon-nitrogen bonds, is a prime example. beilstein-journals.orgresearchgate.net
This approach was effectively utilized in the synthesis of analogs of Penicillide, a natural product metabolite. In this synthesis, the methyl ester of this compound (specifically, methyl 6-bromo-3-formyl-2-methoxybenzoate) serves as a central building block. It is coupled with various substituted phenolic compounds via an Ullmann condensation to create a diaryl ether linkage, a key structural feature of the target molecules. This reaction demonstrates how the benzoic acid portion of the molecule can be functionalized (in this case, with a bromine atom for coupling and an ester protecting group) to serve as an anchor point for building molecular complexity.
The synthesis of Penicillide analogs highlights the role of this compound as a scaffold for creating libraries of related compounds for structure-activity relationship (SAR) studies. By starting with the core methyl 3-formyl-2-methoxybenzoate unit and coupling it with a variety of substituted phenols, researchers were able to generate a series of novel diaryl ether derivatives. The formyl and methoxy (B1213986) groups on this core unit can be further modified in subsequent synthetic steps to explore their impact on biological activity. This modular approach is crucial in medicinal chemistry for optimizing the properties of a lead compound.
| Compound Name | Starting Phenol Component | Synthetic Strategy | Reference |
|---|---|---|---|
| Methyl 6-((3-(benzyloxy)-4'-methoxy-5-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-[1,1'-biphenyl]-4-yl)oxy)-3-formyl-2-methoxybenzoate | Substituted biphenyl phenol | Ullmann Condensation | beilstein-journals.org |
| Methyl 6-(2-(benzyloxy)-4-(ethylthio)-6-(hydroxymethyl)phenoxy)-3-formyl-2-methoxybenzoate | Substituted (ethylthio)phenol | Ullmann Condensation | beilstein-journals.org |
| 6-(2-(Benzyloxy)-6-(hydroxymethyl)phenoxy)-3-formyl-2-methoxybenzoic acid | Substituted benzylphenol | Ullmann Condensation followed by ester hydrolysis | beilstein-journals.org |
Development of Specialized Organic Materials and Advanced Fine Chemicals
While the application of this compound in the development of bulk organic materials like polymers is not well-documented, its utility in multicomponent reactions positions it as a valuable precursor for advanced fine chemicals. Fine chemicals are complex, pure substances produced in limited quantities for specialized applications, and the efficient synthesis of molecularly complex heterocycles falls squarely within this domain.
The ability of this compound to participate in one-pot, multicomponent reactions to generate diverse heterocyclic scaffolds, such as isoindolinones and potentially quinazolinones, is a key attribute. beilstein-journals.org These MCRs are highly atom-economical and can rapidly generate molecular diversity from simple starting materials, a highly desirable feature in the synthesis of fine chemicals for pharmaceutical and agrochemical research. Furthermore, its demonstrated use in synthesizing heterocyclic phosphonates via MCRs opens avenues to other classes of specialized chemicals with potential applications in medicinal chemistry and materials science. beilstein-journals.orgmdpi.com
Retrosynthetic Analysis and Strategic Implementation of this compound
Retrosynthetic analysis is a problem-solving technique in organic synthesis where a target molecule is deconstructed into simpler, commercially available precursors. The strategic implementation of this compound in this context hinges on the recognition of specific structural motifs within a target molecule that can be traced back to this versatile starting material. The ortho-relationship of the formyl and methoxy groups, combined with the adjacent carboxylic acid, allows for a variety of strategic bond disconnections and subsequent synthetic transformations.
A prime example of the strategic utility of a derivative of this compound is in the synthesis of analogues of Penicillide, a natural product. The core of these molecules often features a dibenzo-α-pyrone skeleton, which is a type of biphenyl lactone.
Retrosynthetic Strategy for Biphenyl Lactones:
A common retrosynthetic disconnection for biphenyl ether lactones involves cleaving the ether linkage and the lactone ring. This two-step disconnection leads back to two simpler aromatic precursors.
Lactone Disconnection: The ester linkage of the lactone is retrosynthetically disconnected to reveal a hydroxy-carboxylic acid intermediate.
Biphenyl Ether Disconnection: The diaryl ether bond is disconnected via a C-O bond cleavage, leading to a phenol and an aryl halide or another suitably activated aromatic ring. This disconnection is often planned with a forward reaction like the Ullmann condensation in mind.
Following this logic, a key precursor for the synthesis of certain Penicillide analogues is a substituted this compound derivative. In one reported synthesis, the target molecule is retrosynthetically traced back to 6-(2-(Benzyloxy)-6-(hydroxymethyl)phenoxy)-3-formyl-2-methoxybenzoic acid .
| Target Structure Moiety | Key Disconnection | Precursor Synthon | Forward Reaction Strategy |
| Dibenzo-α-pyrone | Lactone Ring Opening | Biphenyl with carboxylic acid and hydroxymethyl groups | Intramolecular Esterification (Lactonization) |
| Biphenyl Ether | C-O Aryl Bond | Phenol and an activated Aryl Ring | Ullmann-type Condensation |
In the forward synthesis, an Ullmann-type coupling reaction is employed to construct the crucial diaryl ether linkage. This is a copper-catalyzed reaction that forms a carbon-oxygen bond between an aryl halide and a phenol. Subsequently, the aldehyde and carboxylic acid functionalities on the this compound backbone are strategically utilized. The aldehyde can be reduced to a hydroxymethyl group, which then participates in an intramolecular esterification with the carboxylic acid to form the characteristic lactone ring of the dibenzo-α-pyrone core.
The strategic positioning of the functional groups in this compound is critical. The carboxylic acid provides a reactive handle for lactonization, while the ortho-formyl group can be readily transformed into the necessary alcohol. The methoxy group, also in an ortho position to the formyl group, influences the electronic properties of the aromatic ring and can play a role in directing the regioselectivity of certain reactions.
Further Applications in Heterocyclic Synthesis:
Beyond biphenyl lactones, the unique arrangement of functional groups in this compound makes it an attractive precursor for the synthesis of various heterocyclic systems. The ortho-aldehyde and carboxylic acid moieties can participate in condensation reactions with a variety of bifunctional nucleophiles to construct fused ring systems.
For instance, reaction with hydrazines can lead to the formation of phthalazinone derivatives, which are important scaffolds in medicinal chemistry. Similarly, multicomponent reactions involving 2-carboxybenzaldehydes are a powerful tool for the rapid assembly of complex molecular frameworks. wikipedia.org These reactions can utilize the aldehyde and carboxylic acid functionalities to react with an amine and an isocyanide, for example, in a Ugi-type reaction, to generate diverse libraries of heterocyclic compounds.
The strategic implementation of this compound in advanced organic synthesis is a testament to the power of functional group synergy. By understanding the inherent reactivity and stereoelectronic properties of this molecule, synthetic chemists can devise elegant and efficient routes to a wide array of complex and biologically relevant target molecules.
Advanced Characterization and Spectroscopic Analysis in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule. Through various NMR experiments, researchers can map out atomic connectivity and deduce the precise three-dimensional structure.
¹H and ¹³C NMR for Detailed Structural Elucidation and Mechanistic Probes
One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively, within 3-Formyl-2-methoxybenzoic acid.
The ¹H NMR spectrum is expected to show distinct signals for each unique proton. The aromatic protons will appear as multiplets in the downfield region (typically δ 7.0-8.5 ppm) due to spin-spin coupling. The aldehyde proton will be a highly deshielded singlet further downfield (δ 9.5-10.5 ppm). The methoxy (B1213986) group protons will present as a sharp singlet in the upfield region (δ 3.5-4.0 ppm), and the acidic proton of the carboxylic acid group will appear as a broad singlet at a variable chemical shift, often above δ 10 ppm, depending on the solvent and concentration.
The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbons of the aldehyde and carboxylic acid will have the most downfield chemical shifts (typically δ 190-200 ppm for the aldehyde and δ 165-185 ppm for the carboxylic acid). The aromatic carbons will resonate in the δ 110-160 ppm range, with the carbon attached to the methoxy group showing a characteristic shift. The methoxy carbon itself will appear further upfield (δ 55-65 ppm). These precise chemical shifts are sensitive to the electronic effects of the substituents and are crucial for confirming the substitution pattern on the benzene (B151609) ring. In mechanistic studies, changes in these chemical shifts can provide insights into reaction pathways and the formation of intermediates.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carboxylic Acid (-COOH) | >10.0 (broad s) | 165-185 |
| Aldehyde (-CHO) | 9.5-10.5 (s) | 190-200 |
| Aromatic C-H | 7.0-8.5 (m) | 110-140 |
| Aromatic C-COOH | - | 125-135 |
| Aromatic C-CHO | - | 130-140 |
| Aromatic C-OCH₃ | - | 150-160 |
| Aromatic C (other) | - | 115-130 |
| Methoxy (-OCH₃) | 3.5-4.0 (s) | 55-65 |
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Analysis
While 1D NMR provides information on the chemical environments, 2D NMR experiments are essential for unambiguously establishing the connectivity between atoms.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the adjacent aromatic protons, allowing for the assignment of their specific positions on the ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and hydrogen atoms. Each CH group in the molecule will produce a cross-peak, linking the ¹H chemical shift to the ¹³C chemical shift of the carbon it is attached to. This is invaluable for assigning the signals of the aromatic CH groups.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between carbon and hydrogen atoms. This is particularly powerful for identifying connections involving quaternary (non-protonated) carbons. For instance, HMBC would show correlations from the aldehyde proton to the aromatic carbons two and three bonds away, and from the methoxy protons to the aromatic carbon at position 2. These correlations are critical for confirming the relative positions of the formyl, methoxy, and carboxylic acid groups on the benzene ring.
Mass Spectrometry (MS) Applications
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.
High-Resolution Mass Spectrometry for Exact Mass Determination
High-resolution mass spectrometry (HRMS) can determine the mass of a molecule with very high accuracy (typically to four or five decimal places). The molecular formula of this compound is C₉H₈O₄. HRMS would be used to measure the exact mass of its molecular ion, which is expected to be very close to the calculated monoisotopic mass of 180.04226 Da. This precise mass measurement provides unambiguous confirmation of the elemental composition, distinguishing it from other compounds with the same nominal mass.
Fragmentation Pattern Analysis for Structural Confirmation
In electron ionization mass spectrometry (EI-MS), the molecule is fragmented into smaller, charged pieces. The resulting fragmentation pattern is a characteristic fingerprint that can be used to confirm the structure. For this compound, characteristic fragmentation pathways would be expected:
Loss of a hydroxyl radical (-OH, 17 Da): A common fragmentation for carboxylic acids, leading to a peak at m/z 163.
Loss of a methoxy radical (-OCH₃, 31 Da): Resulting in a fragment ion at m/z 149.
Loss of a formyl radical (-CHO, 29 Da): Giving rise to a peak at m/z 151.
Loss of carbon monoxide (-CO, 28 Da): Often observed from the formyl group or after initial fragmentation.
Loss of a carboxyl group (-COOH, 45 Da): A characteristic fragmentation of benzoic acids, leading to an ion at m/z 135. docbrown.info
The relative abundance of these fragment ions helps to piece together the molecular structure and confirm the presence and positions of the functional groups.
Table 2: Expected Key Mass Spectrometry Fragments for this compound
| Fragment Lost | Mass Lost (Da) | Expected m/z of Fragment Ion |
| Hydroxyl Radical (•OH) | 17 | 163 |
| Formyl Radical (•CHO) | 29 | 151 |
| Methoxy Radical (•OCH₃) | 31 | 149 |
| Carboxyl Radical (•COOH) | 45 | 135 |
| Water (H₂O) | 18 | 162 |
| Carbon Monoxide (CO) | 28 | Varies (secondary fragmentation) |
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Analysis
Vibrational spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present.
FTIR Spectroscopy: The FTIR spectrum of this compound would display several characteristic absorption bands. A very broad band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid dimer. The C=O stretching vibrations of the carboxylic acid and aldehyde groups would appear as strong, sharp bands, typically around 1700 cm⁻¹ and 1680 cm⁻¹, respectively. The C-O stretching of the methoxy group and the carboxylic acid would be observed in the 1200-1300 cm⁻¹ region. Aromatic C=C stretching vibrations would give rise to peaks in the 1450-1600 cm⁻¹ range, and aromatic C-H bending vibrations would be seen below 900 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. While C=O stretches are also visible in Raman spectra, non-polar bonds such as aromatic C=C bonds often produce stronger signals than in FTIR. The symmetric vibrations of the benzene ring are typically prominent in the Raman spectrum. Analysis of both FTIR and Raman spectra provides a more complete picture of the vibrational modes of the molecule, confirming the presence of all key functional groups and the aromatic backbone. researchgate.net
Table 3: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Typical Intensity (FTIR) |
| Carboxylic Acid | O-H stretch | 2500-3300 | Broad, Strong |
| Carboxylic Acid | C=O stretch | ~1700 | Strong |
| Aldehyde | C=O stretch | ~1680 | Strong |
| Aldehyde | C-H stretch | 2720-2820 (two bands) | Medium |
| Aromatic Ring | C=C stretch | 1450-1600 | Medium-Strong |
| Methoxy/Carboxylic Acid | C-O stretch | 1200-1300 | Strong |
| Aromatic Ring | C-H bend (out-of-plane) | 700-900 | Strong |
Functional Group Identification and Vibrational Mode Assignment
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify functional groups and assign vibrational modes in a molecule. For this compound, these techniques would provide a unique vibrational fingerprint.
Key functional groups and their expected vibrational regions include:
Carboxylic Acid (-COOH): A broad O-H stretching band would be expected in the range of 2500-3300 cm⁻¹. The C=O (carbonyl) stretching of the carboxylic acid would typically appear as a strong band around 1700-1725 cm⁻¹.
Aldehyde (-CHO): The C-H stretch of the aldehyde group usually appears as two weak bands between 2700-2900 cm⁻¹. The C=O stretch of the aldehyde is expected in the region of 1680-1715 cm⁻¹.
Methoxy Group (-OCH₃): C-H stretching vibrations of the methyl group would be observed around 2850-2960 cm⁻¹. The C-O stretching vibration would likely be a strong band around 1250 cm⁻¹.
Aromatic Ring (Benzene derivative): C-H stretching vibrations on the aromatic ring typically occur above 3000 cm⁻¹. C=C stretching vibrations within the ring are expected in the 1450-1600 cm⁻¹ region. In-plane and out-of-plane C-H bending vibrations would also be present at lower wavenumbers. scirp.org
A detailed vibrational analysis would involve correlating these expected frequencies with an experimental spectrum to confirm the presence and connectivity of the functional groups.
In-situ Monitoring of Reaction Progress and Mechanistic Insights
In-situ spectroscopic monitoring allows for real-time analysis of a chemical reaction, providing valuable data on reaction kinetics, the formation of intermediates, and mechanistic pathways. Techniques like in-situ FTIR and Raman spectroscopy can track changes in the vibrational bands corresponding to reactants, intermediates, and products over time.
There are no specific studies in the available literature that detail the in-situ monitoring of reactions involving this compound. In a hypothetical scenario, if this compound were being synthesized, one could monitor the disappearance of reactant peaks and the appearance of the characteristic aldehyde, methoxy, and carboxylic acid peaks of the product in real-time. This would enable the optimization of reaction conditions and provide a deeper understanding of the reaction mechanism.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Electronic Transitions and Chromophoric Analysis
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. carleton.edu The absorption of UV or visible light by a molecule results in the promotion of electrons from a lower energy molecular orbital to a higher energy one. uni.lu The parts of a molecule that are responsible for this absorption are known as chromophores.
For this compound, the chromophoric system consists of the substituted benzene ring, the carboxyl group, and the formyl group. The presence of these conjugated systems would lead to characteristic absorption bands in the UV region. The expected electronic transitions would be π → π* and n → π*.
π → π transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically of high intensity.
n → π transitions:* These involve the promotion of an electron from a non-bonding (n) orbital, such as the lone pairs on the oxygen atoms of the carbonyl and methoxy groups, to a π* antibonding orbital. These transitions are generally of lower intensity compared to π → π* transitions.
Experimental UV-Vis spectral data, including the λmax (wavelength of maximum absorbance), for this compound is not available in the surveyed literature. Quantum chemical calculations could predict the electronic transitions, which are often influenced by charge transfer within the molecule. researchgate.net
X-ray Diffraction (XRD) and Crystallographic Analysis
Single-Crystal X-ray Diffraction for Absolute Configuration and Solid-State Structure
To date, a single-crystal X-ray diffraction study of this compound has not been reported in the scientific literature. Such a study would require the growth of a suitable single crystal of the compound. If a crystal structure were determined, it would provide the absolute configuration and detailed insights into the solid-state structure, including intermolecular interactions like hydrogen bonding. ornl.govmdpi.com
Powder X-ray Diffraction for Polymorphism and Crystalline Phase Analysis
Powder X-ray Diffraction (PXRD) is a fundamental and non-destructive analytical technique crucial for the solid-state characterization of crystalline materials like this compound. units.itamericanpharmaceuticalreview.com This method provides a unique "fingerprint" of a crystalline solid, which is essential for identifying its specific crystalline form, also known as a polymorph. americanpharmaceuticalreview.com Polymorphism is the ability of a substance to exist in two or more crystalline phases that have different arrangements and/or conformations of the molecules in the crystal lattice. rigaku.com Different polymorphs of the same compound can exhibit significant variations in physical properties such as solubility, melting point, and stability, which are critical in the pharmaceutical and materials science fields.
The PXRD pattern is a plot of the intensity of diffracted X-rays versus the diffraction angle (2θ). The peak positions in the pattern are related to the dimensions of the unit cell of the crystal, while the peak intensities are determined by the arrangement of atoms within the unit cell. americanpharmaceuticalreview.com Therefore, each polymorph will produce a distinct PXRD pattern. americanpharmaceuticalreview.comrigaku.com
In the research and development of a compound such as this compound, PXRD would be employed to:
Identify and distinguish between different polymorphic forms. This is crucial as different polymorphs can have different biological activities or processing characteristics.
Assess the purity of a crystalline sample. The presence of an unwanted polymorph as an impurity can be detected and quantified. rigaku.com
Monitor for phase transformations. Crystalline phases can transform from one form to another due to changes in temperature, humidity, or mechanical stress during processing and storage. rigaku.com PXRD is a primary tool for detecting such changes.
Characterize new crystalline forms. During crystallization screening studies, PXRD is used to identify whether a new polymorph, solvate, or hydrate has been formed.
| Form | Characteristic 2θ Peaks (°) |
| Form I | 8.5, 12.3, 15.8, 20.1, 25.4 |
| Form II | 9.2, 11.7, 16.5, 22.3, 26.0 |
This is a hypothetical table for illustrative purposes.
Thermal Analysis Techniques (e.g., Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC))
Thermal analysis techniques are a group of methods used to measure the physical and chemical properties of a substance as a function of temperature or time. For a compound like this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide invaluable information regarding its thermal stability and phase transitions. nih.gov
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature in a controlled atmosphere. mdpi.com This technique is primarily used to determine the thermal stability of a material and to study its decomposition profile. A TGA curve plots the mass of the sample against temperature. The resulting data can reveal:
The temperatures at which the compound begins to decompose.
The presence of residual solvents or water (desolvation/dehydration).
The stoichiometry of decomposition reactions.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. mdpi.com It is used to detect and quantify the energy changes associated with physical and chemical transitions. A DSC thermogram shows heat flow versus temperature, with peaks indicating thermal events. For this compound, DSC can be used to determine:
Melting point: An endothermic peak on the DSC curve indicates the melting of the crystalline solid.
Glass transition temperature: For amorphous materials, a step-like change in the baseline indicates the glass transition.
Crystallization and Polymorphic Transitions: An exothermic peak can indicate crystallization from an amorphous state, while endothermic or exothermic peaks can signify a solid-solid phase transition between polymorphs. ucl.ac.uk
Purity: The shape of the melting peak can provide an indication of the purity of the sample. nih.gov
Research on the closely related compound, 3-methoxybenzoic acid, has shown that it undergoes sublimation, fusion (melting), and evaporation, which are observable as endothermic peaks in a DSC curve. scielo.brredalyc.org The thermal decomposition of 3-methoxybenzoic acid has been observed to occur at temperatures above 240°C. scielo.brredalyc.org Based on this, a hypothetical thermal analysis profile for this compound can be projected.
Below is an interactive table summarizing the kind of data that would be obtained from TGA and DSC analysis of this compound.
| Analysis | Thermal Event | Temperature Range (°C) | Observation |
| TGA | Onset of Decomposition | > 250 | Significant mass loss begins |
| DSC | Melting Point | 150 - 160 | Sharp endothermic peak |
| DSC | Decomposition | > 250 | Broad exothermic event |
This is a hypothetical table for illustrative purposes based on the analysis of related compounds.
The combination of PXRD and thermal analysis techniques provides a comprehensive understanding of the solid-state properties of this compound, which is essential for its development and application in various scientific fields.
Theoretical and Computational Investigations of 3 Formyl 2 Methoxybenzoic Acid
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations serve as a powerful tool to elucidate the fundamental electronic properties and geometry of 3-Formyl-2-methoxybenzoic acid. These methods allow for a detailed examination of the molecule's stability and electronic landscape.
Density Functional Theory (DFT) for Molecular Geometry Optimization and Energy Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely employed to predict the molecular structure and energy of chemical systems. researchgate.net For this compound, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), are utilized to determine the most stable three-dimensional arrangement of its atoms. mdpi.commdpi.com This process of geometry optimization seeks the lowest energy conformation of the molecule, providing precise data on bond lengths, bond angles, and dihedral angles.
Table 1: Selected Optimized Geometrical Parameters for this compound (Illustrative Data)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
|---|---|---|---|
| C-C (ring) | 1.39 - 1.41 | 118 - 122 | 0 - 1 |
| C-O (carboxyl) | 1.21 (C=O), 1.36 (C-OH) | - | - |
| C-O (methoxy) | 1.37 | - | - |
| C-C (formyl) | 1.50 | - | - |
| C=O (formyl) | 1.22 | - | - |
| O-H (carboxyl) | 0.97 | - | - |
| C-O-C (methoxy) | - | 117.5 | - |
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) for Reactivity Prediction
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. wikipedia.org
For this compound, the HOMO is typically localized on the electron-rich aromatic ring and the oxygen atoms of the methoxy (B1213986) and carboxyl groups, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is often centered on the electron-withdrawing formyl and carboxyl groups, suggesting these are the probable sites for nucleophilic attack. nih.gov A smaller HOMO-LUMO gap implies higher chemical reactivity and lower kinetic stability. nih.gov
Table 2: Calculated Frontier Molecular Orbital Energies for this compound (Illustrative Data)
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.85 |
| LUMO Energy | -2.15 |
Prediction of Spectroscopic Properties
Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of molecules, providing a direct link between molecular structure and experimental spectra.
Computational NMR and Vibrational Spectroscopy Simulations
Theoretical calculations can accurately predict the Nuclear Magnetic Resonance (NMR) and vibrational (Infrared and Raman) spectra of this compound. dergipark.org.tr The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. dergipark.org.trdergipark.org.tr These calculated shifts, when compared to a standard reference like tetramethylsilane (B1202638) (TMS), can aid in the assignment of experimental NMR signals.
Similarly, computational frequency analysis based on DFT can predict the vibrational modes of the molecule. mdpi.com The calculated frequencies and intensities for IR and Raman spectra help in the detailed assignment of the experimental vibrational bands to specific molecular motions, such as the stretching and bending of C=O, O-H, C-H, and C-O bonds. arxiv.orgresearchgate.net
Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts (δ, ppm) for this compound (Illustrative Data)
| Atom | Predicted ¹³C Shift | Atom | Predicted ¹H Shift |
|---|---|---|---|
| C (carboxyl) | 168.5 | H (carboxyl) | 11.2 |
| C (formyl) | 192.3 | H (formyl) | 10.1 |
| C (aromatic) | 115 - 140 | H (aromatic) | 7.2 - 7.9 |
UV-Vis Absorption and Emission Spectra Predictions (e.g., TD-DFT)
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. scielo.org.zaresearchgate.net By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelength of maximum absorption (λmax) and the corresponding oscillator strengths. scielo.org.za For this compound, the predicted UV-Vis spectrum is expected to show characteristic π→π* and n→π* transitions associated with the aromatic ring and the carbonyl groups. These calculations can also provide insights into the nature of the electronic excitations.
Table 4: Predicted Electronic Transitions for this compound (Illustrative Data)
| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|
| S₀ → S₁ | 320 | 0.25 | HOMO → LUMO (n→π*) |
| S₀ → S₂ | 285 | 0.45 | HOMO-1 → LUMO (π→π*) |
Computational Studies on Reactivity and Reaction Mechanisms
Computational chemistry provides a framework to explore the reactivity of this compound and to elucidate the mechanisms of reactions in which it participates. By mapping the potential energy surface of a reaction, computational methods can identify transition states, intermediates, and products. mdpi.com This allows for the determination of activation energies and reaction enthalpies, providing a detailed understanding of the reaction kinetics and thermodynamics. For instance, the reactivity of the formyl and carboxyl groups in various chemical transformations can be modeled to predict reaction pathways and product distributions. These studies are crucial for designing new synthetic routes and understanding the chemical behavior of the molecule in different environments.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum mechanical calculations are excellent for understanding reactivity, Molecular Dynamics (MD) simulations are better suited for exploring the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a detailed view of conformational changes and intermolecular interactions. mostwiedzy.pl
Conformational Analysis: Molecules are not static entities; they are flexible and can adopt various spatial arrangements, or conformations, by rotating around single bonds. nih.gov For this compound, key torsional angles would include the rotation of the formyl, methoxy, and carboxylic acid groups relative to the benzene (B151609) ring. MD simulations can explore the potential energy surface associated with these rotations, identifying the most stable (lowest energy) conformations and the energy barriers between them. nih.gov Studies on other substituted benzoic acids have shown that conformational flexibility can lead to the existence of different crystal forms, or polymorphs, where the molecule adopts a different conformation in the solid state. uky.edunih.gov
Intermolecular Interactions: MD simulations also excel at modeling how molecules interact with each other in a condensed phase (liquid or solid). For this compound, several key intermolecular interactions would be expected:
Hydrogen Bonding : The carboxylic acid group is a strong hydrogen bond donor (the -OH hydrogen) and acceptor (the C=O oxygen). This allows for the formation of strong, centrosymmetric dimers, a characteristic feature in the crystal structures of many carboxylic acids. uky.edu
π–π Stacking : The aromatic benzene rings can stack on top of each other, an interaction driven by favorable electrostatic and dispersion forces. nih.gov
Dipole-Dipole Interactions : The polar formyl and methoxy groups create molecular dipoles that can interact with each other.
By simulating a system containing many molecules of this compound, MD can predict how these interactions lead to the formation of stable assemblies, providing insight into crystal packing and the properties of the bulk material. rsc.org
Quantitative Structure-Reactivity Relationships (QSAR) in Related Analogs
Quantitative Structure-Activity/Reactivity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. researchgate.netdergipark.org.tr These models are built on the principle that the properties of a chemical are a function of its molecular structure. By developing a QSAR model, it becomes possible to predict the activity of new, unsynthesized compounds. nih.gov
A QSAR study involves several steps:
Data Set Selection : A series of structurally related compounds (analogs) with known activity data is compiled.
Descriptor Calculation : For each molecule, a set of numerical parameters, or "descriptors," is calculated. These can include:
Physicochemical descriptors : Lipophilicity (logP), molar refractivity, etc. nih.gov
Electronic descriptors : Atomic charges, dipole moment, HOMO/LUMO energies. nih.gov
Steric descriptors : Molecular volume, surface area. nih.gov
Topological descriptors : Indices that describe molecular branching and connectivity.
Model Development : Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical model that links the descriptors to the observed activity. dergipark.org.trnih.gov
Model Validation : The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation sets. nih.govresearchgate.net
Numerous QSAR studies have been performed on derivatives of benzoic acid to predict various activities, including anti-sickling properties, toxicity, and antimicrobial effects. researchgate.netnih.goviomcworld.com For instance, a study on the antilisterial activity of benzoic and cinnamic acids found that their effectiveness was best described by an equation involving a lipophilicity parameter (K) and the acid dissociation constant (pKa). nih.gov Another QSAR study on the toxicity of benzoic acid derivatives to rats identified the number of specific atoms (carbon, hydrogen, nitrogen, oxygen) and certain structural fragments as key predictors. researchgate.net
Table 2: Common Descriptors Used in QSAR Studies of Benzoic Acid Analogs
| Descriptor Type | Example Descriptor | Property Represented | Reference |
| Lipophilicity | logP, K (RP-HPLC) | Partitioning between aqueous and lipid phases; membrane permeability. | nih.gov |
| Electronic | pKa, Hammett constants (σ), EHOMO, ELUMO | Acid-base properties, electron-donating/withdrawing ability of substituents. | nih.govnih.gov |
| Steric | Van der Waals volume (Vw), Molar Refractivity (MR) | Molecular size and shape, potential for steric hindrance. | nih.gov |
| Topological | Molecular Connectivity Index (MCI) | Molecular branching and complexity. | nih.gov |
Future Perspectives and Emerging Research Directions
Exploration of Novel and Sustainable Synthetic Methodologies
The development of environmentally benign and efficient synthetic routes is a cornerstone of modern chemical research. For 3-Formyl-2-methoxybenzoic acid, future efforts are anticipated to move beyond traditional synthetic methods, which may involve harsh reagents and generate significant waste, towards more sustainable alternatives.
Key research directions include:
Catalytic C-H Activation: Direct formylation of 2-methoxybenzoic acid through catalytic C-H activation presents a highly atom-economical approach. This would circumvent the need for pre-functionalized starting materials and reduce the number of synthetic steps.
Biocatalysis: The use of engineered enzymes, such as vanillin synthases or related oxidoreductases, could offer a highly selective and environmentally friendly route to this compound from bio-based precursors.
Photoredox Catalysis: Visible-light-mediated photoredox catalysis could enable novel transformations for the synthesis of this compound under mild conditions, minimizing thermal energy input and offering unique reactivity patterns.
Use of Greener Solvents: A shift from chlorinated solvents, such as 1,2-dichloroethane or carbon tetrachloride, to more benign alternatives like acetonitrile or bio-derived solvents is a critical aspect of sustainable synthesis.
| Methodology | Traditional Approach | Sustainable Alternative | Potential Advantages of Alternative |
| Formylation | Multi-step synthesis involving protecting groups. | Direct C-H formylation using a catalyst. | Reduced step count, higher atom economy. |
| Oxidation | Use of stoichiometric heavy metal oxidants. | Aerobic oxidation using a reusable catalyst. | Avoids toxic metal waste, uses air as the oxidant. |
| Solvent Usage | Chlorinated and polar apathetic solvents. | Bio-based solvents, supercritical fluids (e.g., CO2). | Reduced environmental impact and toxicity. |
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of continuous flow chemistry and automated synthesis platforms offers transformative potential for the production of this compound. These technologies can provide enhanced control over reaction parameters, leading to improved yields, purity, and safety.
Future research in this area will likely focus on:
Miniaturized Reaction Systems: The development of microreactors for the synthesis of this compound can enable precise control over temperature, pressure, and reaction time, potentially unlocking novel reaction pathways and minimizing byproduct formation.
In-line Purification and Analysis: Integrating purification and analytical techniques directly into a flow system can streamline the entire production process, from starting materials to the final, purified product.
Machine Learning-Assisted Optimization: Automated platforms coupled with machine learning algorithms can rapidly screen a wide range of reaction conditions to identify the optimal parameters for the synthesis of this compound, accelerating process development.
| Parameter | Batch Chemistry | Flow Chemistry | Advantages of Flow Chemistry |
| Heat Transfer | Limited by surface area-to-volume ratio. | Excellent due to high surface area-to-volume ratio. | Enhanced safety and temperature control. |
| Mass Transfer | Often limited by stirring efficiency. | Rapid due to small diffusion distances. | Faster reaction rates and improved yields. |
| Scalability | Can be challenging and require re-optimization. | More straightforward by running the system for longer. | Faster transition from laboratory to production scale. |
| Safety | Large volumes of hazardous materials. | Small reaction volumes at any given time. | Reduced risk of thermal runaways and accidents. |
Expanded Applications in Material Science and Catalyst Design
The distinct functional groups of this compound make it a promising building block for novel materials and catalysts. Its ability to participate in a variety of chemical reactions opens the door to a wide range of potential applications.
Emerging research opportunities include:
Metal-Organic Frameworks (MOFs): The carboxylic acid group can act as a linker to coordinate with metal ions, while the formyl and methoxy (B1213986) groups can be post-synthetically modified to tune the properties of the resulting MOF for applications in gas storage, separation, and catalysis.
Functional Polymers: this compound can be incorporated as a monomer into polymers. The aldehyde functionality can be used for cross-linking or for the attachment of other molecules, leading to the development of "smart" materials that respond to external stimuli.
Asymmetric Catalysis: The rigid backbone and multiple coordination sites of this compound make it an interesting scaffold for the design of chiral ligands for asymmetric catalysis, potentially enabling the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals. A related compound, 3-Methoxy-2-methylbenzoic acid, is already used in the preparation of catalysts for asymmetric reduction fishersci.com.
| Application Area | Role of this compound | Potential Impact |
| Material Science | Monomer for functional polymers, linker for MOFs. | Creation of materials with tailored properties for sensing, drug delivery, and separations. |
| Catalyst Design | Precursor to chiral ligands and organocatalysts. | Development of more efficient and selective catalysts for chemical synthesis. |
Interdisciplinary Research Opportunities in Chemical Biology and Advanced Materials
The unique chemical architecture of this compound also presents opportunities for interdisciplinary research, bridging the gap between chemistry, biology, and materials science.
Future interdisciplinary directions may involve:
Chemical Probes: The aldehyde group can react with specific amino acid residues in proteins, making this compound a potential starting point for the design of chemical probes to study protein function and localization within cells. A structurally similar compound, 3-Formyl-2-methylbenzoic acid, has shown potential in creating probes for biological processes .
Bio-based Adhesives and Resins: The reactive functionalities of this compound could be exploited in the development of new bio-based adhesives and resins, offering sustainable alternatives to petroleum-derived products.
Drug Discovery: The scaffold of this compound could be of interest in medicinal chemistry for the synthesis of novel therapeutic agents. For instance, 3-Formyl-2-methylbenzoic acid has been used in the preparation of potential inhibitors for diseases like cystic fibrosis .
| Interdisciplinary Field | Potential Research Focus | Example Application |
| Chemical Biology | Design of covalent inhibitors and activity-based probes. | Visualizing enzyme activity in living cells. |
| Advanced Materials | Development of self-healing polymers and stimuli-responsive gels. | Smart coatings that repair themselves upon damage. |
| Medicinal Chemistry | Synthesis of libraries of derivatives for biological screening. | Discovery of new lead compounds for drug development. |
Q & A
Basic: What are the common synthetic routes for 3-Formyl-2-methoxybenzoic acid, and how can reaction conditions be optimized for higher yields?
Answer:
A primary route involves derivatization of isobenzofuran-1(3H)-ones, as demonstrated in flow chemistry protocols for structurally similar bromo-formylbenzoic acids. Optimization includes substituting toxic solvents (e.g., 1,2-dichloroethane) with greener alternatives and controlling reaction temperature/pressure in flow systems to enhance regioselectivity . Alternative methods may involve formylation of 2-methoxybenzoic acid precursors using Vilsmeier-Haack reagents. Yield optimization requires monitoring intermediates via thin-layer chromatography (TLC) and adjusting stoichiometric ratios of formylating agents.
Basic: What purification and characterization techniques are most effective for isolating this compound from reaction mixtures?
Answer:
Purification typically employs column chromatography with silica gel (hexane/EtOH gradients) or preparative HPLC. For characterization, use:
- 1H NMR : Identify formyl proton resonances (δ ~9.8–10.2 ppm) and methoxy signals (δ ~3.8–4.0 ppm). Compare with published spectra of triazine-coupled analogs (e.g., δ 3.76 ppm for methoxy groups in similar benzoic acid derivatives) .
- IR Spectroscopy : Confirm carbonyl (C=O) stretches at ~1680–1720 cm⁻¹ for both formyl and carboxylic acid groups .
Advanced: How can researchers address the instability of the formyl group during storage or multi-step syntheses?
Answer:
The formyl group is prone to oxidation and hydrolysis. Stabilization strategies include:
- Storing the compound under inert atmospheres (argon/nitrogen) at –20°C .
- Using protective groups (e.g., acetonide or ketal formation) during synthetic steps requiring harsh conditions.
- Monitoring degradation via LC-MS to identify byproducts like 2-methoxybenzoic acid .
Advanced: How should researchers resolve contradictions in spectral data (e.g., unexpected splitting in NMR) for this compound derivatives?
Answer:
Unexpected splitting may arise from hindered rotation or intermolecular interactions. Solutions include:
- Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values for tautomers or conformers .
- Variable-temperature NMR : Identify dynamic processes (e.g., rotameric equilibria) by analyzing signal coalescence at elevated temperatures .
Advanced: What strategies are recommended for designing multi-step syntheses involving this compound as a key intermediate?
Answer:
Prioritize orthogonal protecting groups for the formyl and carboxylic acid functionalities. For example:
- Use triazine-based coupling (e.g., 1,3,5-triazin-2-ylamino derivatives) to link the compound to pharmacophores, as shown in phthalazinone syntheses .
- Employ flow chemistry for high-throughput optimization of coupling reactions, reducing side-product formation .
Basic: What safety protocols are critical when handling this compound in the laboratory?
Answer:
- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact.
- Work under fume hoods to prevent inhalation of dust or vapors.
- Avoid aqueous waste disposal; collect residues for incineration .
Advanced: What role does this compound play in synthesizing bioactive compounds, and how can its reactivity be leveraged?
Answer:
The formyl group enables Schiff base formation for constructing heterocycles (e.g., isoindolinones, tetramethylrhodamines). Its electron-withdrawing methoxy group enhances electrophilicity in nucleophilic aromatic substitutions. For example, coupling with aminophenols generates triazine-based inhibitors with potential anticancer activity .
Basic: What analytical techniques are essential for verifying the purity and structural integrity of this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
